Crinosterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

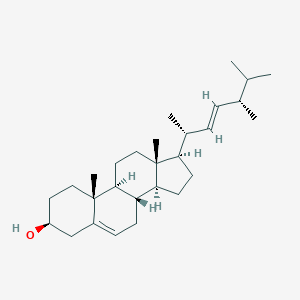

Crinosterol, also known as epibrassicasterol, is a type of cholesterol predominantly found in marine invertebrates. It is a 28-carbon sterol with an alpha-oriented methyl group at carbon 24. This compound is often mixed isomerically with brassicasterol, its more common beta-isomer. This compound is significant as a biomarker for identifying the presence of marine life in various environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Crinosterol can be synthesized through a stereoselective process. One method involves the Claisen rearrangement of an appropriate precursor with an established absolute configuration. For example, a mixture of (22E,24S)-6β-methoxy-3α,5-cyclo-5α-ergost-22-ene and a catalytic amount of p-toluenesulfonic acid in an 80% aqueous tetrahydrofuran solution is refluxed for three hours .

Industrial Production Methods: Industrial production of this compound is challenging due to its low natural abundance. synthetic biology approaches have been employed to construct yeast cell factories for scalable production. This involves manipulating sterol homeostasis and overexpressing specific enzymes to maintain a balance between sterol acylation and sterol ester hydrolysis .

Analyse Chemischer Reaktionen

Enzymatic C-22 Desaturation

Crinosterol biosynthesis in plants involves cytochrome P450 CYP710A isoforms :

-

CYP710A2 (Arabidopsis): Catalyzes C-22 desaturation of 24-epi-campesterol to brassicasterol (24R-epimer).

-

CYP710A11 (Tomato): Weakly converts campesterol to this compound (24S-epimer) via Δ22 desaturation.

Enzyme Kinetics :

| Enzyme | Substrate | Kₘ (μM) | kₐₜ (min⁻¹) | Product |

|---|---|---|---|---|

| CYP710A1 | β-Sitosterol | 1.0 | 0.53 | Stigmasterol |

| CYP710A11 | β-Sitosterol | 3.7 | 10.0 | Stigmasterol |

| CYP710A2 | 24-epi-Campesterol | N/D | N/D | Brassicasterol |

Oxidation and Epoxidation

This compound undergoes oxidation at the Δ5 and Δ22 positions under thermal or oxidative stress :

-

Epoxidation : Forms 5,6α-epoxy and 22,23-epoxy derivatives.

-

Singlet Oxygen Reaction : Produces 5,7α-epidioxy-B-homo derivatives.

Oxidation Products :

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Thermal Oxidation | 160°C, 60 min | 5,6α-Epoxythis compound |

| Ozonolysis | O₃ in dichloromethane | Secosterol aldehydes (C-22 cleavage) |

Analytical Characterization

Chromatographic and Spectroscopic Data :

-

GC-MS : Retention time = 16.4 min (HP-5 column); m/z 426 [M]⁺.

-

¹H NMR : Key signals at δ 0.69 (C18-CH₃), 1.001 (C21-CH₃, J = 6 Hz), 5.10–5.20 (C22–C23 olefin).

-

TLC : Rf = 0.45 (silica gel, hexane:ethyl acetate = 4:1).

Biological Interactions

This compound participates in membrane lipid rafts and modulates sterol-protein interactions :

This synthesis of data highlights this compound’s reactivity in synthetic, enzymatic, and oxidative contexts, underpinning its role in marine biochemistry and potential pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Crinosterol has garnered attention for its potential therapeutic applications, particularly in drug development and health supplements.

1.1. Steroid Synthesis

this compound serves as a precursor in the biosynthesis of steroid hormones. It is involved in the production of various steroid compounds through microbial biotransformation processes. This characteristic is crucial for the pharmaceutical industry, where sterols are modified to create drugs that mimic or influence hormonal activity .

1.2. Anti-Aging and Neuroprotective Effects

Recent studies have indicated that this compound exhibits anti-aging properties by enhancing the lifespan of certain yeast strains under oxidative stress conditions. Specifically, it has been shown to improve replicative lifespan significantly compared to controls . Additionally, this compound demonstrates neuroprotective effects by promoting neuronal survival under stress conditions, suggesting its potential use in treating neurodegenerative diseases .

Nutritional Applications

This compound's role as a dietary component has implications for human health.

2.1. Cholesterol-Lowering Effects

As a plant sterol, this compound may contribute to lowering cholesterol levels in humans when included in diets. Plant sterols compete with dietary cholesterol for absorption in the intestines, thus potentially reducing overall cholesterol levels . This property makes this compound a candidate for functional foods aimed at cardiovascular health.

2.2. Functional Food Ingredient

this compound can be incorporated into functional food products due to its beneficial health effects. Its antioxidant properties may help mitigate oxidative stress-related diseases, making it a valuable addition to health supplements and fortified foods .

Agricultural Applications

In agriculture, this compound's properties can enhance plant growth and resilience.

3.1. Plant Growth Regulator

Research indicates that this compound can act as a plant growth regulator by influencing cell membrane integrity and fluidity, which is critical for nutrient uptake and overall plant health . This application can be particularly useful in developing sustainable agricultural practices.

3.2. Stress Resistance

this compound has been associated with improved stress resistance in plants, particularly under drought or salinity conditions. By modulating membrane properties and enhancing cellular signaling pathways, this compound may help plants adapt to adverse environmental conditions .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound's applications:

Wirkmechanismus

Crinosterol exerts its effects through various molecular targets and pathways:

Sterol Biosynthesis: It is involved in the biosynthesis of other sterols and brassinosteroids.

Cellular Functions: Maintains membrane integrity and participates in signaling pathways.

Anti-Oxidative Activity: Exhibits anti-oxidative properties, which contribute to its neuroprotective and anti-aging effects.

Vergleich Mit ähnlichen Verbindungen

Crinosterol is similar to other sterols such as:

Brassicasterol: The beta-isomer of this compound, commonly found in algae and mollusks.

Stigmasterol: Another plant sterol with a similar structure but different biological functions.

Ergosterol: Found in fungi, it differs in the presence of a double bond at the C-22 position.

Uniqueness: this compound is unique due to its specific occurrence in marine invertebrates and its role as a biomarker for marine life. Its structural differences, such as the alpha-oriented methyl group at carbon 24, distinguish it from other sterols .

Eigenschaften

CAS-Nummer |

17472-78-5 |

|---|---|

Molekularformel |

C28H46O |

Molekulargewicht |

398.7 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI-Schlüssel |

OILXMJHPFNGGTO-DKLPAJGLSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomerische SMILES |

C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

melting_point |

150-151°C |

Key on ui other cas no. |

474-67-9 |

Physikalische Beschreibung |

Solid |

Synonyme |

crinosterol delta25-crinosterol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.